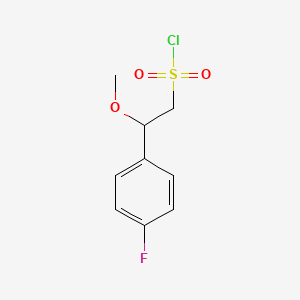

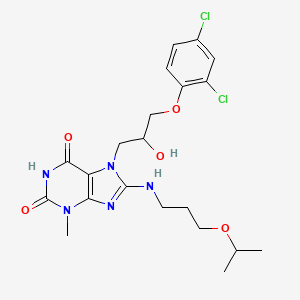

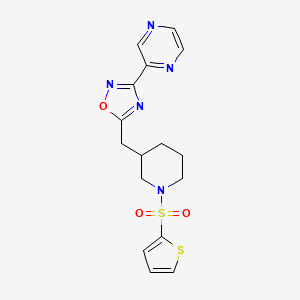

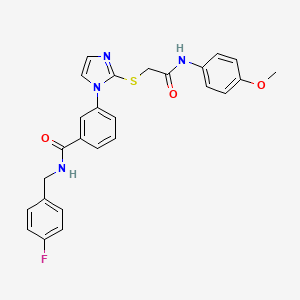

![molecular formula C24H29N3O3S B2380299 N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide CAS No. 433262-09-0](/img/structure/B2380299.png)

N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

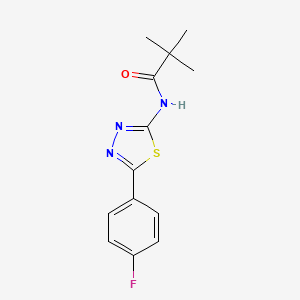

“N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide” is a compound that is part of the thiazole family . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of “N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide” involves several steps, starting from commercially available 1-adamantylamine. The amine is first reacted with 2-bromoacetyl bromide to form the corresponding amide. This intermediate is then reacted with thiourea to form the thiazole ring, and the resulting product is further reacted with butylamine to form "N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide". The final product is purified by column chromatography.Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 .Chemical Reactions Analysis

“N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide” activates AMPK by binding to the γ subunit of the enzyme. This binding causes a conformational change in the enzyme, leading to its activation. AMPK activation by “N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide” results in the phosphorylation of various downstream targets involved in energy metabolism, including acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).Wissenschaftliche Forschungsanwendungen

Anti-Dengue Virus Activity

The compound’s structural features are similar to known Dengue Virus (DENV) inhibitors, such as amantadine and benzsulfonamide derivatives . It has shown significant anti-DENV serotype 2 activity and low cytotoxicity . This suggests its potential use in the development of treatments for Dengue fever .

Synthesis of N-Aryl Derivatives

The compound can be used in the synthesis of N-aryl derivatives of adamantane-containing amines . The Chan–Lam reaction conditions were optimized for this synthesis, and the reactivity of the amines was found to strongly depend on their structure .

Structural Analysis and Molecular Modelling

The compound can be used in structural analysis and molecular modelling studies . These studies can provide insights into the compound’s interactions with other molecules and its potential effects on biological systems .

Cell Cycle Disruption

The compound has been associated with disruption of the cell cycle . This could have implications for its use in cancer research, where disrupting the cell cycle is a common strategy for inhibiting the growth of cancer cells .

Synthesis of Vinyl-Disubstituted Adamantanes

The compound can be used in the synthesis of vinyl-disubstituted adamantanes . These adamantanes can be used as nanowires to link semiconductor contact surfaces .

Fluorescent Ligand for NMDA Receptors

The compound can potentially be used as a fluorescent ligand for NMDA receptors . This could be useful in neuroscience research, where fluorescent ligands are often used to visualize the distribution and activity of receptors in the brain .

Zukünftige Richtungen

Thiazoles have emerged as a promising scaffold in medicinal chemistry and drug discovery research . In the future, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored . Furthermore, the development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, there is an urgent need for the implementation of efficient prevention and treatment strategies to curb cancer deaths .

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound contains an adamantyl group, which is known to interact with a variety of biological targets . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the presence of the adamantyl group, it is possible that the compound could interact with multiple pathways

Pharmacokinetics

The adamantyl group is known to enhance lipophilicity, which could potentially improve absorption and distribution . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s activity. Specific information on how these factors influence the action of this compound is currently unavailable .

Eigenschaften

IUPAC Name |

N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3S/c28-21(13-25-22(29)14-30-20-4-2-1-3-5-20)27-23-26-19(15-31-23)12-24-9-16-6-17(10-24)8-18(7-16)11-24/h1-5,15-18H,6-14H2,(H,25,29)(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRAVFWOGUNYBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)NC(=O)CNC(=O)COC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2380216.png)

![N-[(2-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2380219.png)

![N-{[1-(4-fluorobenzyl)piperidin-4-yl]methyl}-3-(3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2380220.png)

![Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]piperidine-1-carboxylate](/img/structure/B2380227.png)

![4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2380238.png)

![4-[Cyano(hydroxy)methyl]benzonitrile](/img/structure/B2380239.png)